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Compound of Interest

Compound Name: 2',5'-Bis-O-(triphenylmethyl)uridine

Cat. No.: B12408779 Get Quote

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR)

spectral data for uridine and its protected derivatives. The focus is on 2',5'-Bis-O-
(triphenylmethyl)uridine and its comparison with uridine and 2',3'-O-Isopropylideneuridine.

This comparison is crucial for researchers in drug development and medicinal chemistry for the

structural verification and purity assessment of synthesized nucleoside analogues.

While direct experimental NMR data for 2',5'-Bis-O-(triphenylmethyl)uridine is not readily

available in the cited literature, this guide presents the known spectral data for uridine and 2',3'-

O-Isopropylideneuridine. Furthermore, it offers a discussion on the anticipated spectral shifts

for 2',5'-Bis-O-(triphenylmethyl)uridine based on the known effects of the bulky and aromatic

triphenylmethyl (trityl) protecting groups.

Comparison of NMR Spectral Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) in parts per million

(ppm) for uridine and 2',3'-O-Isopropylideneuridine, recorded in deuterated dimethyl sulfoxide

(DMSO-d₆). The data for 2',5'-Bis-O-(triphenylmethyl)uridine is presented as expected shifts

based on chemical principles.
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Assignment Uridine

2',3'-O-

Isopropylideneuridin

e

2',5'-Bis-O-

(triphenylmethyl)uridi

ne (Expected)

¹H NMR (ppm)

H-6 7.89 7.80 ~7.5-7.9

H-5 5.66 5.64 ~5.5-5.7

H-1' 5.79 5.84 ~5.9-6.1

H-2' 4.03 4.90
Downfield shift from

uridine

H-3' 3.97 4.75 ~4.0-4.2

H-4' 3.85 4.08 ~4.1-4.3

H-5'a, H-5'b 3.63, 3.56 3.58
Significant downfield

shift

NH-3 11.3 11.4 ~11.0-11.5

Trityl-H - -
~7.2-7.5 (multiple

signals)

Isopropylidene-CH₃ - 1.49, 1.29 -

¹³C NMR (ppm)

C-4 163.0 162.8 ~163

C-2 150.7 150.7 ~151

C-6 140.7 141.0 ~141

C-5 101.8 101.9 ~102

C-1' 87.7 94.7 ~88-90

C-4' 84.9 86.8 ~85-87

C-2' 73.5 84.2
Significant downfield

shift
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C-3' 69.9 81.1 ~70-72

C-5' 60.8 61.6
Significant downfield

shift

Isopropylidene

C(CH₃)₂
- 113.2 -

Isopropylidene CH₃ - 26.9, 25.1 -

Trityl C (quaternary) - -
~86-88 (multiple

signals)

Trityl C (aromatic) - -
~127-145 (multiple

signals)

Note on Expected Shifts for 2',5'-Bis-O-(triphenylmethyl)uridine:

¹H NMR: The protons on the carbons bearing the trityl groups (H-2' and H-5') are expected to

show a significant downfield shift due to the deshielding effect of the bulky trityl groups. The

numerous protons of the three phenyl rings of each trityl group will appear as a complex

multiplet in the aromatic region (~7.2-7.5 ppm).

¹³C NMR: Similarly, the carbons directly attached to the trityl ether oxygen (C-2' and C-5') will

experience a downfield shift. The quaternary carbons of the trityl groups and the aromatic

carbons will introduce a series of new signals in the downfield region of the spectrum.

Experimental Protocols
General Procedure for NMR Sample Preparation and Data Acquisition:

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:

Weigh approximately 5-10 mg of the uridine derivative.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-

d₆).
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Vortex the mixture until the sample is fully dissolved.

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

¹H NMR spectra are acquired with a sufficient number of scans to ensure a good signal-to-

noise ratio.

¹³C NMR spectra are acquired using a proton-decoupled pulse sequence.

Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for

¹H and δ = 39.52 ppm for ¹³C).

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and

HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the

definitive assignment of all proton and carbon signals.

Visualization of Structural Relationships
The following diagram illustrates the structural relationship between uridine and its protected

derivatives, highlighting the positions of the protecting groups.

Structural Relationship of Uridine Derivatives

Uridine
(Unprotected)

2',3'-O-Isopropylideneuridine

Protection of
2' and 3' hydroxyls

2',5'-Bis-O-(triphenylmethyl)uridine

Protection of
2' and 5' hydroxyls

Click to download full resolution via product page
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Caption: Logical diagram of uridine and its protected forms.

This guide serves as a valuable resource for researchers working with protected nucleosides,

providing a baseline for spectral comparison and aiding in the structural elucidation of novel

uridine derivatives. The provided experimental protocols ensure consistency in data acquisition,

facilitating reliable comparisons across different studies.

To cite this document: BenchChem. [A Comparative Guide to the NMR Spectral Data of
Protected Uridine Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12408779#nmr-spectral-data-of-2-5-bis-o-
triphenylmethyl-uridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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